molecular formula C13H15N3O2S B5145524 3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide

Cat. No.: B5145524
M. Wt: 277.34 g/mol
InChI Key: BRAAMVXSGCJHCD-UHFFFAOYSA-N
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Description

3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a sulfanylidene group, and an imidazolidinone ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The initial step involves the formation of the imidazolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone intermediate.

    Addition of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanylidene groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, thiols, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced sulfur species and other reduced derivatives.

    Substitution: Substituted benzyl or sulfanylidene derivatives.

Scientific Research Applications

3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanamide: Similar structure with a thioxo group instead of a sulfanylidene group.

    3-(1-Benzyl-5-oxo-2-iminoimidazolidin-4-yl)propanamide: Similar structure with an imino group instead of a sulfanylidene group.

    3-(1-Benzyl-5-oxo-2-oxoimidazolidin-4-yl)propanamide: Similar structure with an oxo group instead of a sulfanylidene group.

Uniqueness

3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-11(17)7-6-10-12(18)16(13(19)15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAAMVXSGCJHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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